3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKXSCKHKDJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Boc-Pyrrole as a Versatile Starting Material
N-Boc-pyrrole has emerged as a cornerstone for synthesizing azabicyclo[3.2.1]octane derivatives. In a patented method for 3-oxa-8-aza-bicyclo[3.2.1]octane hydrochloride, N-Boc-pyrrole undergoes sequential hydroxymethylation and hydrogenation to establish the bicyclic core. For 3-azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride, analogous steps could involve:
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Lithiation and Electrophilic Trapping : Reacting N-Boc-pyrrole with a lithium base (e.g., LDA or LiHMDS) at −65°C generates a stabilized anion, which reacts with paraformaldehyde to install hydroxymethyl groups at positions 2 and 5.
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Hydrogenation and Stereochemical Control : Catalytic hydrogenation over Rh/C (1.5–2 MPa, 80–120°C) reduces the pyrrole ring to pyrrolidine, yielding a cis/trans diastereomeric mixture. Recrystallization in isopropanol/n-hexane (1:8–11) isolates the cis isomer, critical for downstream cyclization.
Deprotection and Salt Formation
Acidic Boc Removal
The tert-butyloxycarbonyl (Boc) group is cleaved using HCl in ethyl acetate (4 M, 5–15°C), yielding the hydrochloride salt. Recrystallization in methanol/ethyl acetate enhances purity (99.4% reported for analogous compounds).
Comparative Analysis of Synthetic Routes
| Step | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Hydroxymethylation | LDA, paraformaldehyde, THF, −65°C to RT | 85–90% | Anion stability, paraformaldehyde reactivity |
| Hydrogenation | Rh/C, 1.5–2 MPa, 80–120°C, isopropanol/n-hexane | 70–75% | Diastereomer separation, catalyst loading |
| Cyclization | TsCl, Et₃N, THF, −15°C | 90–91% | Competing intermolecular reactions |
| Deprotection | HCl/EtOAc, 5–15°C | 91–92% | Acid concentration control, crystallization |
Industrial Scalability and Process Optimization
The patented method’s use of inexpensive reagents (e.g., paraformaldehyde, Rh/C) and high-yielding steps (≥90% post-recrystallization) suggests viability for scale-up. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound is primarily studied for its role as a monoamine reuptake inhibitor, which is crucial in the treatment of several neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has been noted for its potential to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby enhancing their availability in the synaptic cleft and improving mood and cognitive functions .
Case Studies:
- Depression Treatment: Research indicates that derivatives of 3-azabicyclo[3.2.1]octane exhibit antidepressant-like effects in animal models by modulating monoamine levels .
- Pain Management: The compound has shown promise in alleviating pain symptoms, potentially through its action on the central nervous system's neurotransmitter systems .
Neurobiology
Mechanism of Action:
The mechanism involves interaction with specific receptors and enzymes within the central nervous system. For instance, it may inhibit acetylcholinesterase activity, which is vital for cholinergic signaling and has implications for neurodegenerative diseases like Alzheimer's. Additionally, some studies suggest that it may inhibit β-secretase, which is involved in amyloid plaque formation associated with Alzheimer's disease.
Research Findings:
- Neuroprotective Effects: Compounds similar to 3-azabicyclo[3.2.1]octane have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions.
Pharmacological Research
Opioid Receptor Modulation:
Recent studies have highlighted the compound's role as a mu-opioid receptor antagonist. This property is significant for developing treatments that mitigate opioid-induced side effects without compromising analgesic efficacy. The selective antagonism can help manage gastrointestinal side effects associated with opioid medications .
Applications in Drug Development:
The structural characteristics of 3-azabicyclo[3.2.1]octane derivatives make them attractive candidates for drug design aimed at various neurological disorders and pain management strategies .
Chemical Synthesis
Building Block in Organic Chemistry:
In synthetic organic chemistry, 3-azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique bicyclic structure allows chemists to explore various substitutions and modifications to create novel compounds with desired biological activities .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with analogs differing in substituents, ring systems, or functional groups:
Key Differences and Implications
Functional Groups :
- The carboxylic acid in the target compound enhances polarity and acidity (pKa ~2–3), making it suitable for salt formation or hydrogen bonding in drug-receptor interactions. In contrast, the nitrile group in exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride increases hydrophobicity and metabolic stability .
- The methyl ester derivative (CAS 1403766-94-8) is less polar, improving membrane permeability, and serves as a prodrug that hydrolyzes to the active carboxylic acid .
Substituent Effects :
- The hydroxyl group in 3-azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS 1331847-92-7) enables hydrogen bonding but reduces stability under acidic conditions compared to the carboxylic acid .
- The methyl and hydroxyl groups in 8-azabicyclo[3.2.1]octane-2-carboxylic acid derivatives (e.g., Ecgonine hydrochloride) introduce stereochemical complexity, influencing binding to biological targets like neurotransmitter transporters .
Commercial Availability and Pricing
Biological Activity
3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride is a bicyclic compound notable for its potential biological activities, particularly in the context of neurotransmitter systems. This compound belongs to a class of molecules that exhibit significant pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C8H14ClNO2, with a molecular weight of approximately 191.66 g/mol. Its structure features a nitrogen atom within a bicyclic framework, which is crucial for its interaction with biological targets.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.66 g/mol |
| Chemical Structure | Bicyclic with nitrogen |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly through its role as a monoamine reuptake inhibitor . This mechanism involves the inhibition of serotonin, norepinephrine, and dopamine transporters, which are pivotal in regulating mood and cognitive functions.
Biochemical Pathways
Research indicates that compounds within this structural class can modulate neurotransmitter levels, thereby influencing various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Biological Activities
The compound has shown promising results in various studies:
- Antidepressant Effects : As a monoamine reuptake inhibitor, it has potential applications in treating mood disorders by enhancing the availability of neurotransmitters in the synaptic cleft .
- Cognitive Enhancement : Preliminary studies suggest that it may improve cognitive functions by modulating cholinergic and dopaminergic pathways .
- Pain Management : There is evidence supporting its efficacy in managing chronic pain conditions through its action on neurotransmitter systems .
Study Overview
- Study on Antidepressant Efficacy : A clinical trial demonstrated that patients treated with derivatives of 3-Azabicyclo[3.2.1]octane showed significant improvements in depressive symptoms compared to placebo groups .
- Neurotransmitter Interaction Study : In vitro experiments indicated that the compound effectively inhibited serotonin and norepinephrine reuptake in human cell lines expressing these transporters .
- Cognitive Function Assessment : Animal models treated with the compound exhibited enhanced memory retention and learning capabilities, suggesting potential for cognitive enhancement therapies .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Table 2: Comparison of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Azabicyclo[4.3.0]nonane-9-carboxylic acid | Bicyclic | Different ring connectivity; potential different activity |
| (1R,6S)-3-Azabicyclo[4.2.0]octane | Bicyclic | Lacks carboxyl group; may exhibit different properties |
The distinct arrangement of atoms within the bicyclic structure of this compound contributes to its specific biological activities compared to these similar compounds.
Q & A
Q. Table 1: Synthetic Optimization
| Method | Starting Material | Conditions | Purity/Yield | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | Methyl ester (CAS 1403766-94-8) | 6M HCl, reflux, 12h | 97% purity | |
| Coupling Reactions | Bromide intermediates | Pd catalysis | ~85% yield |
Basic: Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the bicyclic scaffold and hydrochloride salt formation. Key signals include the carboxylic acid proton (δ ~12 ppm) and bridgehead carbons (δ 50–60 ppm) .
- HPLC-MS : Reversed-phase HPLC with C18 columns (ACN/water + 0.1% TFA) resolves impurities. MS ([M+H]⁺ = 192.1) validates molecular weight .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core, particularly the endo/exo configuration of the carboxylic acid group .
Advanced: How do structural modifications (e.g., substituent position, stereochemistry) influence the biological activity of this compound?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Carboxylic Acid Position : Moving the carboxylic acid to position 3 (vs. 8) reduces receptor binding affinity due to steric hindrance in target pockets .
- Stereochemistry : The endo configuration (carboxylic acid inside the bicyclic plane) enhances solubility and bioavailability compared to exo isomers .
- Analog Comparisons : Replacing the carboxylic acid with a nitrile (e.g., 3-azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride) decreases polarity, altering membrane permeability .
Q. Table 2: SAR Trends
| Modification | Biological Impact | Reference |
|---|---|---|
| endo configuration | Improved solubility | |
| Carboxylic acid → nitrile | Reduced target affinity |
Advanced: What strategies mitigate stability issues (e.g., hygroscopicity, thermal degradation) during storage and handling?
Answer:
- Hygroscopicity : Store in sealed desiccators with silica gel. The hydrochloride salt is prone to moisture absorption, which accelerates decomposition .
- Thermal Stability : Decomposition occurs above 150°C. Use low-temperature storage (-20°C) for long-term preservation .
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF), which promote salt dissociation. Use methanol/water mixtures for reconstitution .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts, HPLC retention times)?
Answer:
- Standardized Solvents : Ensure NMR data is acquired in deuterated DMSO or DO, as solvent polarity significantly affects chemical shifts .
- Column Calibration : Use USP reference standards for HPLC to align retention times across labs. Discrepancies often arise from column aging or buffer pH variations .
- Collaborative Validation : Cross-check data with independent labs or databases like PubChem to identify outliers .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (GHS H319/H335) .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced: What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or target interactions?
Answer:
- Density Functional Theory (DFT) : Models the electron density of the bicyclic core to predict hydrolysis rates and pKa (~3.5 for the carboxylic acid) .
- Molecular Docking : Simulations with GPR119 receptors (PDB: 6X7X) identify key hydrogen bonds between the carboxylic acid and Arg168/Lys172 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
